N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide
CAS No.:
Cat. No.: VC13491249
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O |
|---|---|
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide |
| Standard InChI | InChI=1S/C9H16N2O/c1-11(8-5-10-6-8)9(12)7-3-2-4-7/h7-8,10H,2-6H2,1H3 |
| Standard InChI Key | JMAKMFNGEIEDJJ-UHFFFAOYSA-N |
| SMILES | CN(C1CNC1)C(=O)C2CCC2 |
| Canonical SMILES | CN(C1CNC1)C(=O)C2CCC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of two strained rings:
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Cyclobutane: A saturated four-membered carbocycle contributing torsional strain (≈110 kJ/mol) and planar geometry.
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Azetidine: A nitrogen-containing heterocycle with a puckered conformation that mimics natural proline motifs in bioactive peptides .
The carboxamide bridge (-N(C)OC-) connects the N-methyl group to the azetidine’s 3-position, creating a chiral center at the azetidine nitrogen. This configuration enables simultaneous hydrophobic (cyclobutane) and polar (amide/azetidine) interactions with biological targets .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆N₂O | |
| Molecular Weight | 168.24 g/mol | |
| IUPAC Name | N-(azetidin-3-yl)-N-methylcyclobutanecarboxamide | |
| SMILES | CN(C1CNC1)C(=O)C2CCC2 | |
| Topological Polar Surface Area | 41.1 Ų | |
| Hydrogen Bond Donors | 1 (azetidine NH) | |
| Hydrogen Bond Acceptors | 2 (amide O, azetidine N) |
Synthetic Methodologies
Retrosynthetic Analysis
The molecule dissects into three synthons:
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Cyclobutanecarbonyl chloride (cyclobutane-carboxylic acid derivative)
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N-Methylazetidin-3-amine (azetidine precursor)
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Coupling reagents (e.g., HATU, EDCI) for amide bond formation .
Azetidine Ring Construction
Recent advances in azetidine synthesis from allylamine precursors enable scalable production (Scheme 1) :
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ABB Formation: Treat allylamine hydrobromide (17) with phenyllithium to generate 1-azabicyclo[1.1.0]butane (18), a strained intermediate.
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Ring Opening: React ABB with electrophiles (e.g., Boc₂O, TsCl) and halide sources (NaI, LiBr) to yield protected 3-haloazetidines .
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Functionalization: Subsequent displacement reactions introduce carboxamide groups at the 3-position .
Scheme 1: Gram-scale synthesis of 3-substituted azetidines
Amide Coupling
The final step employs standard carbodiimide-mediated coupling between cyclobutanecarbonyl chloride and N-methylazetidin-3-amine, achieving yields >75% under optimized conditions .
Biological Activity and Mechanisms
Table 2: JAK Inhibitory Activity of Analogous Compounds
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Analog A (Boc-protected) | 12 ± 1.2 | 8 ± 0.9 | 1.5 |
| Analog B (Ts-protected) | 24 ± 2.1 | 15 ± 1.7 | 1.6 |
| Tofacitinib (reference) | 56 ± 4.3 | 137 ± 11 | 0.4 |
Pharmacophore Mapping
Molecular modeling reveals three critical pharmacophoric elements:
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Hydrogen Bond Donor: Azetidine NH (distance: 2.1 Å to kinase backbone carbonyl)
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Hydrophobic Anchor: Cyclobutane (occupies adenine-binding subpocket)
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Solvent-Exposed Group: N-Methyl (reduces metabolic oxidation vs. primary amines)
Comparative Analysis with Related Scaffolds
Azetidine vs. Pyrrolidine Derivatives
Replacing azetidine with pyrrolidine in analogs decreases JAK potency by 3–5 fold, attributed to:
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Reduced ring strain (enhanced conformational flexibility)
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Longer N–C bond distances (weaker hinge-region interactions)
Cyclobutane vs. Cyclohexane Modifications
Cyclobutane-containing analogs show 10× improved metabolic stability over cyclohexane counterparts in hepatocyte assays, likely due to decreased CYP3A4-mediated oxidation .
Therapeutic Implications
Autoimmune Diseases
JAK inhibitors with similar profiles are FDA-approved for rheumatoid arthritis (e.g., tofacitinib). The compound’s selectivity for JAK1/2 over JAK3 (predicted ratio >20:1) may reduce immunosuppressive risks .
Oncology Applications
Constitutive JAK-STAT signaling drives hematologic malignancies. In murine models, azetidine-based inhibitors induce apoptosis in JAK2V617F-mutant cells at IC₅₀ = 50 nM .
Research Gaps and Future Directions
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Pharmacokinetic Profiling: No data exist on oral bioavailability, plasma protein binding, or blood-brain barrier penetration.
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Safety Assessment: Acute toxicity studies in preclinical models are required to establish therapeutic indices.
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Target Validation: CRISPR-Cas9 knockout studies should confirm JAK1/2 dependency for observed activities.
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Stereochemical Impact: The chiral center’s role in target engagement remains unexplored; enantioselective synthesis is warranted.
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